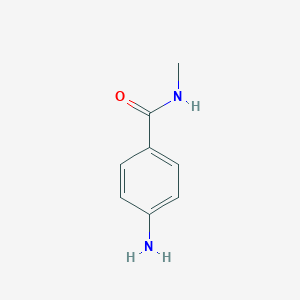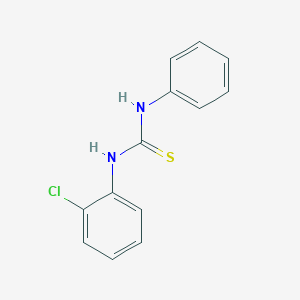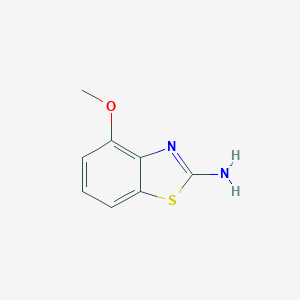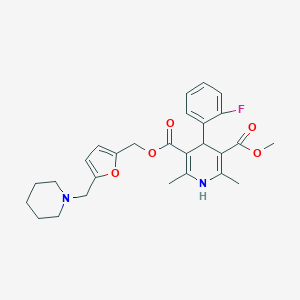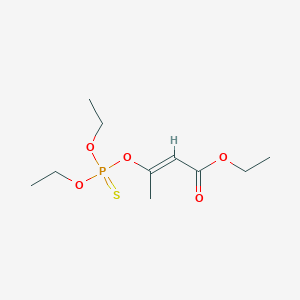
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate, also known as EDPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are known for their diverse biological and chemical properties. In
Mechanism of Action
The mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is not fully understood, but it is believed to involve the formation of a covalent bond between the phosphorus atom of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and the active site of the target enzyme or protein. This covalent bond formation can lead to the inhibition of the target enzyme or protein, which can have various biological and chemical effects.
Biochemical and Physiological Effects:
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can reduce the growth of cancer cells and can improve the cognitive function of animals.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its high purity, stability, and efficiency as a catalyst or enzyme inhibitor. The limitations of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the investigation of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. These include the development of new synthesis methods for ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and its derivatives, the investigation of its potential as an anti-cancer agent and enzyme inhibitor, the exploration of its potential applications in materials science, and the investigation of its potential side effects and toxicity. Additionally, the investigation of the mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate involves the reaction of ethyl 3-bromoacrylate with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to yield ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential applications in various fields such as catalysis, drug discovery, and materials science. In catalysis, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to be an efficient catalyst for the synthesis of various organic compounds. In drug discovery, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential as an anti-cancer agent and as an inhibitor of enzymes involved in various diseases. In materials science, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been used as a precursor for the synthesis of metal complexes with potential applications in electronics and optics.
properties
CAS RN |
128606-47-3 |
|---|---|
Product Name |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
Molecular Formula |
C10H19O5PS |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-12-10(11)8-9(4)15-16(17,13-6-2)14-7-3/h8H,5-7H2,1-4H3/b9-8+ |
InChI Key |
MZULHRQPPKQTRY-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/OP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
synonyms |
2-butenoic acid-3-(diethoxyphosphinothioyl)ethyl ester RPR 5 RPR V RPR-5 RPR-V |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
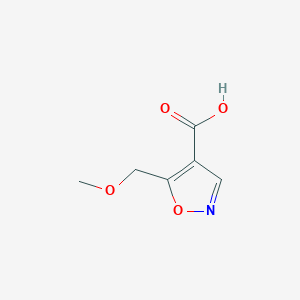

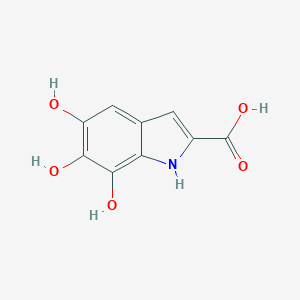
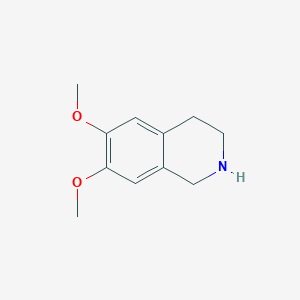
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
